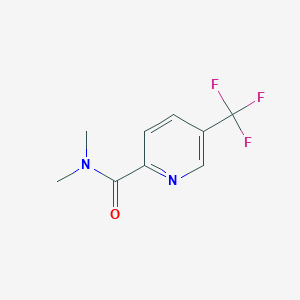

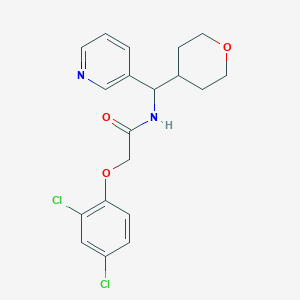

![molecular formula C7H3N3OS B2420801 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile CAS No. 1801143-20-3](/img/structure/B2420801.png)

4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile” is a chemical compound with the molecular formula C7H3N3OS . It is a yellowish-white crystal . The compound is stored in a dark place, sealed in dry, at 2-8°C .

Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, one study reported the transformation of compounds into “4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile” using DMF–DMA as a methylating agent .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3N3OS/c8-1-4-2-12-7-5(4)6(11)9-3-10-7/h2-3H, (H,9,10,11) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, it can be transformed into other compounds using different reagents .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 177.19 .Aplicaciones Científicas De Investigación

Antimicrobial Activity

The compound has been used in the synthesis of novel bioactive heterocyclic compounds with potential antimicrobial activities . The results of antimicrobial activity screening revealed the antimicrobial properties for all of the studied molecules against both Gram-positive and Gram-negative bacteria and the Candida albicans fungal strain .

Antibacterial Drug Candidates

The compound has been used in the development of antibacterial drug candidates with previously unknown mechanisms of action . One of the most relevant being the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD). The discovery of selective TrmD inhibitors in the series of carboxamide derivatives of thienopyrimidines became a background for further modification of the similar structures aimed at the development of promising antibacterial agents .

Anticancer Activity

The compound has been used in the synthesis of several 3-substituted or 2,3-disubstituted-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide derivatives hoping to obtain compounds with dual anticancer and antimicrobial activities .

Anti-edematogenic and Antinociceptive Activities

The compound has been used in the synthesis of 3,4-dihydro-2-phenyl-6-para-fluorophenyl-4-oxo-pyrimidine-5-carbo-nitrile, a prototype for this class of compounds, which has shown promising pharmacological activities and low toxicity .

Synthesis of Heterocyclic Hybrids

The compound has been used in the construction of heterocyclic hybrids bearing the moieties of thieno[2,3-d]pyrimidine and benzimidazole .

Development of S-alkyl Derivatives

The compound has been used in the synthesis of S-alkyl derivatives. The hybrid molecule of 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one prepared via condensation of the carboxylic acid with ortho-phenylenediamine was further alkylated with aryl/hetaryl chloroacetamides and benzyl chloride to produce the series of S-alkyl derivatives .

Safety and Hazards

Direcciones Futuras

While the specific future directions for this compound are not mentioned in the search results, compounds with similar structures are being studied for their potential as novel antibacterials . This suggests that “4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile” could also be explored in this context.

Mecanismo De Acción

Target of Action

The primary target of 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile is the tRNA-(N1G37) methyltransferase (TrmD) . TrmD is an enzyme that is essential for growth and is highly conserved in both Gram-positive and Gram-negative bacterial pathogens . It is distinct from its human orthologue TRM5, making it a suitable target for the design of novel antibacterials .

Mode of Action

The compound interacts with TrmD to inhibit its function . .

Biochemical Pathways

The inhibition of TrmD by 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile affects the methylation of tRNA, a critical process in protein synthesis

Result of Action

The inhibition of TrmD by 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile can potentially disrupt protein synthesis in bacteria, leading to inhibited growth

Propiedades

IUPAC Name |

4-oxo-3H-thieno[2,3-d]pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3OS/c8-1-4-2-12-7-5(4)6(11)9-3-10-7/h2-3H,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCLHVWPKZOEVON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(S1)N=CNC2=O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

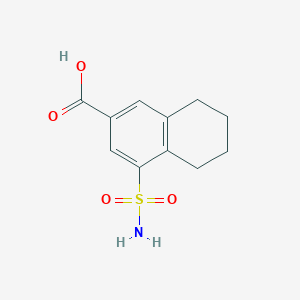

![3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2420724.png)

![2-bromo-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2420728.png)

![4-bromo-N-[[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]benzenesulfonamide](/img/structure/B2420729.png)

![6-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde](/img/structure/B2420731.png)

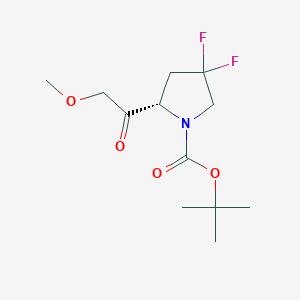

![6-Hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-1,3-diazinan-2-one](/img/structure/B2420732.png)

![2-(4-(azepan-1-ylsulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2420735.png)

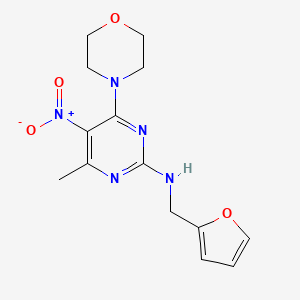

![7-(4-fluorophenyl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2420737.png)